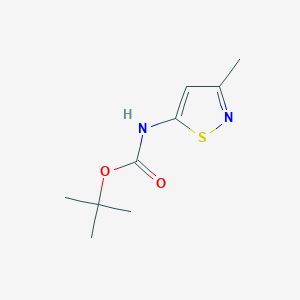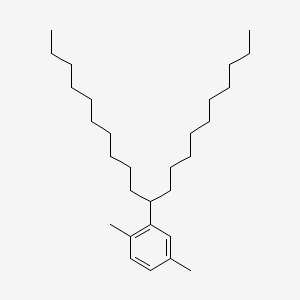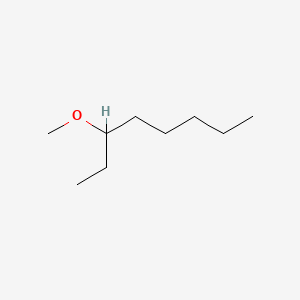![molecular formula C8H12O3 B13943952 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one CAS No. 54972-03-1](/img/structure/B13943952.png)
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexanone ring, with a methyl group attached to the dioxane ring. The compound’s molecular formula is C8H12O3, and it is known for its stability and reactivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one typically involves the formation of the spirocyclic structure through intramolecular cyclization reactions. One common method involves the use of furan oxidative spirocyclization as a key step . Other important reactions in the synthesis include Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification .
Industrial Production Methods
Industrial production methods for 6-Methyl-1,4-dioxaspiro[44]nonan-7-one are not well-documented in the literature
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one has various applications in scientific research, including:
Biology: Its unique structure makes it a useful probe in studying biological systems and interactions.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one can be compared with other similar compounds, such as:
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound has a similar spirocyclic structure but differs in the functional groups attached to the spirocyclic carbon atoms.
3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: This compound contains a nitrogen atom in the spirocyclic ring, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
54972-03-1 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
9-methyl-1,4-dioxaspiro[4.4]nonan-8-one |
InChI |
InChI=1S/C8H12O3/c1-6-7(9)2-3-8(6)10-4-5-11-8/h6H,2-5H2,1H3 |
InChI Key |
QRHAZSGXQJZZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCC12OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


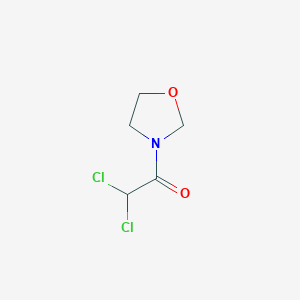
![4,6-Dichloro-1-methylpyrido[3,2-d]pyrimidin-2(1H)-one](/img/structure/B13943892.png)

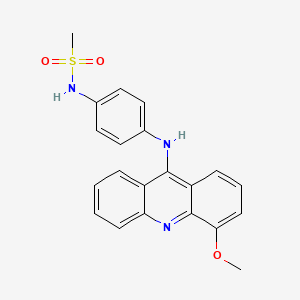
![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)
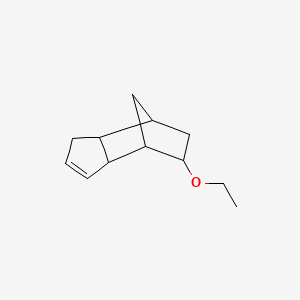
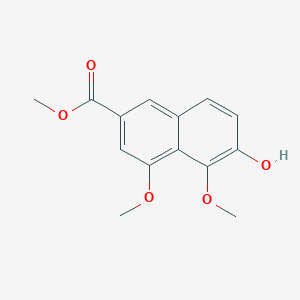
![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
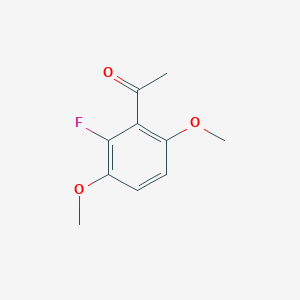
![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)
![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)
